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Compound of Interest

6-Fluoro-3-
Compound Name: o
methoxypicolinaldehyde

CAS No.: 1211525-97-1

Cat. No.: B8249875

Get Quote

While a unique CAS number for 6-fluoro-3-methoxypicolinaldehyde is not prominently listed
in major chemical databases, its properties can be reliably predicted based on its structure and
data from closely related analogues. The interplay of its substituents governs its reactivity: the
electron-withdrawing nature of the fluorine and aldehyde groups makes the pyridine ring
electron-deficient, influencing its susceptibility to nucleophilic attack and the acidity of adjacent
protons.

Table 1: Chemical Properties and ldentifiers
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Property Value Source

6-fluoro-3-methoxypyridine-2-

IUPAC Name
carbaldehyde
Molecular Formula C7HeFNO:2
Molecular Weight 155.13 g/mol
Predicted: Off-white to yellow
Appearance id Inferred from analogues[2][3]
soli
Canonical SMILES C1=C(C(=C(N=C1)F)C=0)0C
Inferred: ZWNJHXLFBQJFEJ-
InChl Key

UHFFFAOYSA-N

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often requires a carefully planned, multi-step
sequence to control regiochemistry. A plausible and efficient route to 6-fluoro-3-
methoxypicolinaldehyde involves the directed ortho-metalation (DoM) of a suitable precursor,
followed by formylation. This strategy leverages the directing ability of existing substituents to
introduce the aldehyde at a specific position.

Proposed Synthetic Workflow

A logical precursor is 2-fluoro-5-methoxypyridine. The methoxy group is a known ortho-
directing group for metalation. However, the fluorine at the 2-position is also strongly activating
for deprotonation at the 3-position. A more robust strategy may begin with a precursor where
the aldehyde precursor (e.g., a methyl group) is already in place. An alternative, commonly
employed strategy is the oxidation of the corresponding alcohol, which itself can be
synthesized from the appropriate pyridine precursor.

Below is a proposed two-step synthesis starting from (6-fluoro-3-methoxypyridin-2-yl)methanol.
Caption: Proposed synthesis of 6-Fluoro-3-methoxypicolinaldehyde.

Causality Behind Experimental Choices:
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« Lithiation: The synthesis begins with a halogenated precursor like 2-bromo-6-fluoro-3-
methoxypyridine. Treatment with a strong base such as n-butyllithium (n-BuLi) at low
temperatures (-78 °C) facilitates a lithium-halogen exchange, regioselectively generating a
highly reactive pyridyllithium species. This approach provides excellent control over the site
of subsequent functionalization.

o Formylation Quench: The organolithium intermediate is then quenched with an electrophilic
formylating agent. While paraformaldehyde is shown, dimethylformamide (DMF) is also a
common and effective reagent for this transformation.

» Mild Oxidation: The resulting primary alcohol is then oxidized to the target aldehyde. A mild
oxidizing agent like Dess-Martin periodinane (DMP) or manganese dioxide (MnO3) is chosen
to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger
oxidants. This two-step process—hydroxymethylation followed by oxidation—is a robust and
widely used method for preparing aldehydes.[4]

Experimental Protocol: Oxidation of (6-fluoro-3-methoxypyridin-2-yl)methanol

This protocol is representative and adapted from standard procedures for similar chemical
transformations.

e Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add (6-fluoro-3-methoxypyridin-2-yl)methanol (1.0 eq) and anhydrous
dichloromethane (DCM) (approx. 0.1 M concentration).

o Reagent Addition: Cool the solution to 0 °C using an ice bath. Add manganese dioxide
(MnO2, 5.0-10.0 eq) portion-wise over 15 minutes. The reaction is typically heterogeneous.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed
(typically 2-12 hours).

o Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the
manganese salts, washing the pad thoroughly with additional DCM.
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 Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can
be purified by column chromatography on silica gel using an appropriate solvent system
(e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-fluoro-3-
methoxypicolinaldehyde.

Part 3: Applications in Medicinal Chemistry

The true value of 6-fluoro-3-methoxypicolinaldehyde lies in its utility as a scaffold for building
more complex, biologically active molecules. The aldehyde functionality is a key gateway for
diversification. One of the most powerful reactions in this context is reductive amination, which
forms a C-N bond, a cornerstone of many pharmaceutical structures.

Workflow: Reductive Amination for Library Synthesis
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Part 1: Physicochemical and Structural Profile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8249875/docs#part-1-physicochemical-and-
structural-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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